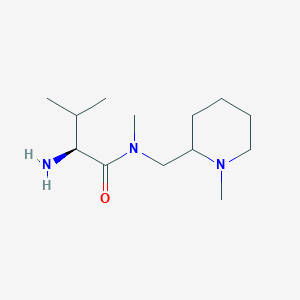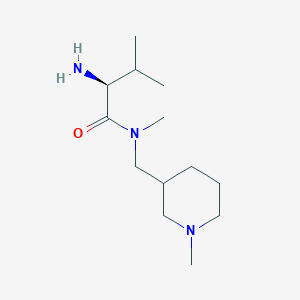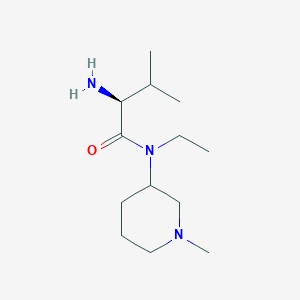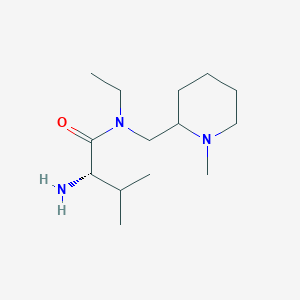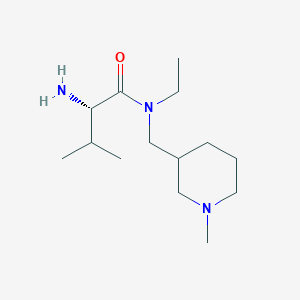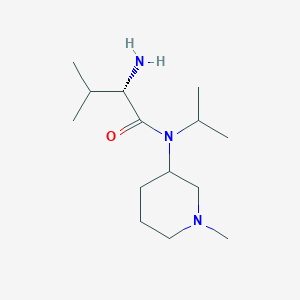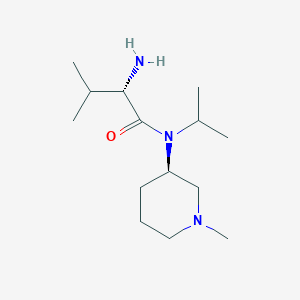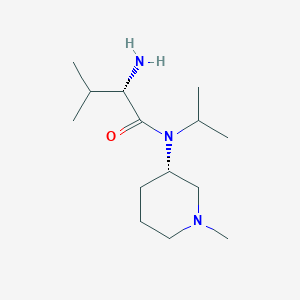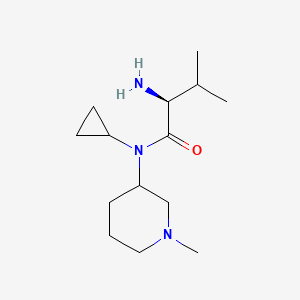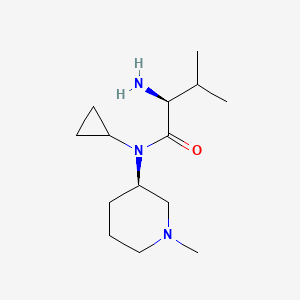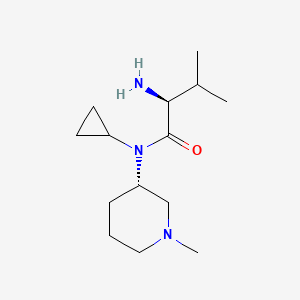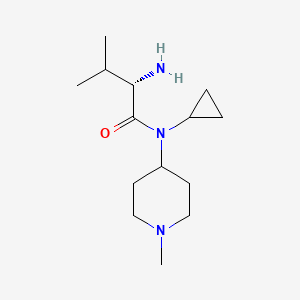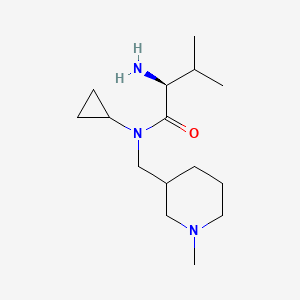![molecular formula C15H27N3O3 B7914901 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914901.png)
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a piperidine core. This compound's structure is significant in medicinal chemistry, given its potential pharmacological properties derived from the diverse functional groups present within its molecular framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be achieved through multi-step organic synthesis. One possible route starts with the protection of piperidine nitrogen via the formation of an N-Boc piperidine intermediate. The cyclopropyl group introduction follows, employing cyclopropylamine under reductive amination conditions. The amino-acetyl functionality is added through a nucleophilic acyl substitution reaction, often utilizing an acyl chloride or anhydride.
Industrial Production Methods
Scaling the synthesis for industrial production involves optimizing the yield and purity of each intermediate. Continuous flow chemistry techniques and automated synthesis platforms help achieve this by providing better control over reaction parameters, thus enhancing overall efficiency and scalability.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The amino groups can undergo oxidation, forming corresponding imines or nitriles under strong oxidative conditions.
Reduction: : The cyclopropyl-amino linkage can be reduced to form secondary amines.
Substitution: : The ester group is susceptible to nucleophilic substitution, transforming into various derivatives like amides or thioesters.
Common Reagents and Conditions
Oxidation: : Employing reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane for mild oxidation.
Reduction: : Utilizing hydride sources such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Using strong nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) for ester substitution reactions.
Major Products Formed
These reactions typically lead to imine or nitrile formation from oxidation, secondary amines from reduction, and amides or thioesters from substitution reactions.
科学的研究の応用
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester finds its use in various fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules due to its multiple functional groups.
Medicine: : Potential pharmacological applications due to its bioactive conformation.
Industry: : Used in the development of new materials or chemical processes involving complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects typically involves interactions with molecular targets through hydrogen bonding, van der Waals forces, and ionic interactions, often targeting specific enzymes or receptors. The cyclopropyl and amino-acetyl groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Amino-cyclopropyl-piperidine-1-carboxylic acid tert-butyl ester: : Lacks the acetyl group, affecting its overall reactivity and binding properties.
2-Acetyl-amino-piperidine-1-carboxylic acid tert-butyl ester: : Similar backbone but without the cyclopropyl group, altering its steric and electronic characteristics.
1-Boc-4-piperidone: : Shares the piperidine core but differs significantly in its functionalization.
Uniqueness
What sets 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester apart is its combined functional groups' unique reactivity profile, enabling diverse chemical transformations and potential for high binding specificity in biochemical applications.
特性
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMLLZDPSNBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
